1-Chloroethane-1-sulfonyl fluoride
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Overview
Description
1-Chloroethane-1-sulfonyl fluoride is a chemical compound known for its reactivity and versatility in various chemical reactions. It is part of the sulfonyl fluoride family, which is characterized by the presence of a sulfonyl fluoride group (SO2F). This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to its unique properties and reactivity.
Preparation Methods
1-Chloroethane-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of ethane-1-sulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and a catalyst to proceed efficiently. Another method involves the direct fluorosulfonylation of ethane using sulfuryl fluoride (SO2F2) under controlled conditions . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While it is relatively stable under oxidative conditions, it can be reduced to the corresponding sulfonyl chloride under specific conditions.
Sulfur Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with other nucleophiles, forming stable sulfur (VI) linkages.
Common reagents used in these reactions include hydrogen fluoride, sulfuryl fluoride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are sulfonamides, sulfonate esters, and other functionalized derivatives.
Scientific Research Applications
1-Chloroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloroethane-1-sulfonyl fluoride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of these targets. This reactivity is particularly useful in the development of covalent inhibitors for enzymes, where the compound can irreversibly inhibit enzyme activity by forming a stable covalent bond with the active site .
Comparison with Similar Compounds
1-Chloroethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
1-Bromoethene-1-sulfonyl fluoride: This compound also participates in SuFEx reactions and is used in the synthesis of functionalized isoxazoles.
Ethenesulfonyl fluoride: Known for its use in polymer chemistry and bioconjugation.
Sulfuryl fluoride: Used as a reagent for direct fluorosulfonylation.
The uniqueness of this compound lies in its specific reactivity profile and the stability of the sulfonyl fluoride group, making it a valuable tool in various chemical transformations and applications.
Properties
IUPAC Name |
1-chloroethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO2S/c1-2(3)7(4,5)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZROBIPDPUAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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